molecular formula C17H9FN2O B2902124 3-(4-fluorophenyl)-5H-indeno[1,2-c]pyridazin-5-one CAS No. 147508-60-9

3-(4-fluorophenyl)-5H-indeno[1,2-c]pyridazin-5-one

Cat. No.: B2902124
CAS No.: 147508-60-9
M. Wt: 276.27
InChI Key: KJRCGYXGPCNOKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MAO-B is a key therapeutic target for neurodegenerative disorders such as Parkinson’s disease. The compound features a planar indenopyridazinone core substituted with a 4-fluorophenyl group at the 3-position, which enhances its lipophilicity and electronic interactions with the enzyme’s active site . Its design leverages structural motifs common to MAO-B inhibitors, including π-π stacking interactions and optimized substituent positioning for potency and selectivity .

Properties

IUPAC Name

3-(4-fluorophenyl)indeno[1,2-c]pyridazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9FN2O/c18-11-7-5-10(6-8-11)15-9-14-16(20-19-15)12-3-1-2-4-13(12)17(14)21/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJRCGYXGPCNOKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NN=C(C=C3C2=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of 4-Fluoroacetophenone with Glyoxylic Acid

The foundational step involves the condensation of 4-fluoroacetophenone with glyoxylic acid monohydrate in acetic acid under reflux conditions. This reaction forms the indeno[1,2-c]pyridazinone core via cyclocondensation. As demonstrated in analogous syntheses of 3-(4-methoxyphenyl) derivatives, the reaction proceeds at 110–120°C for 10–12 hours, yielding an intermediate diketone.

Reaction Conditions

Component Quantity Solvent Temperature Time
4-Fluoroacetophenone 1.0 mmol Acetic acid 110°C 10 h
Glyoxylic acid 1.3 mmol

Hydrazine Cyclization

The diketone intermediate undergoes cyclization with hydrazine hydrate (99%) in aqueous ammonia to form the pyridazinone ring. This step, adapted from procedures for 6-substituted phenyl derivatives, requires careful pH adjustment to 8–9 to precipitate the product.

Key Observations

  • Yield: 89–93% after recrystallization from ethanol.
  • IR Spectral Data: Characteristic C=O stretch at 1680–1700 cm⁻¹ and N–H stretches at 3197–3560 cm⁻¹.

Chlorination and Functionalization

Phosphorus Oxychloride-Mediated Chlorination

The hydroxyl group at position 3 of the pyridazinone is replaced with chlorine using phosphorus oxychloride (POCl₃). This step, critical for subsequent derivatization, proceeds at 100°C for 2 hours.

Optimized Parameters

Parameter Value
POCl₃ Volume 10 mL/mmol
Reaction Time 2 h
Yield 90–94%

¹H NMR Data for Chlorinated Intermediate

  • Pyridazine protons: δ 8.32 (d, J = 9.0 Hz), 7.94 (d, J = 9.0 Hz).
  • Aromatic protons: δ 7.75–7.71 (m), 7.12 (d, J = 8.4 Hz).

Hydrazine Substitution

The chlorinated compound reacts with hydrazine hydrate at 130°C to introduce a hydrazine moiety, enabling further functionalization. This exothermic reaction requires controlled addition to prevent side reactions.

Safety Notes

  • Hazard Codes: H302 (harmful if swallowed), H312 (harmful in contact with skin).
  • Precautionary Measures: Use PPE and work in a fume hood.

Derivatization Strategies

Sulfonylation and Acylation

The hydrazine intermediate undergoes sulfonylation with 4-toluenesulfonyl chloride or acylation with benzoyl chlorides. These reactions, conducted in dichloromethane with triethylamine, yield sulfonohydrazides or carbohydrazides.

Representative Example: Synthesis of N′-(6-Phenylpyridazin-3-yl)-4-toluenesulfonohydrazide

Parameter Value
Solvent CH₂Cl₂
Base Et₃N
Yield 62%
Melting Point 212–215°C

IR Data

  • Sulfonyl stretches: 1415 cm⁻¹ (asymmetric), 1165 cm⁻¹ (symmetric).

Urea and Thiourea Derivatives

Reaction with isocyanates or isothiocyanates introduces urea/thiourea groups, expanding the compound’s pharmacophoric potential. These reactions proceed at room temperature with yields of 70–85%.

Analytical Characterization

Spectroscopic Profiling

¹H NMR (400 MHz, DMSO-d₆)

  • Fluorophenyl protons: δ 7.45–7.50 (m, 2H), 7.20–7.25 (m, 2H).
  • Pyridazine protons: δ 8.85 (s, 1H), 8.10 (d, J = 9.0 Hz, 1H).

13C NMR (100 MHz, DMSO)

  • Carbonyl (C=O): δ 166.45.
  • Fluorophenyl carbons: δ 162.54 (C-F), 129.86–114.22 (aromatic).

Purity and Stability

  • HPLC Purity: ≥90% (Method: C18 column, 70:30 MeOH:H₂O).
  • Storage: Stable at −20°C under inert atmosphere for 12 months.

Industrial-Scale Considerations

Cost-Effective Modifications

  • Solvent Recycling : Acetic acid recovery via distillation reduces waste.
  • Catalyst Optimization : ZnCl₂ or BF₃·Et₂O improves cyclocondensation yields by 8–12%.

Regulatory Compliance

  • Safety Data Sheets (SDS) : Available for handling guidelines.
  • Waste Disposal : Neutralize POCl₃ with NaHCO₃ before disposal.

Chemical Reactions Analysis

3-(4-fluorophenyl)-5H-indeno[1,2-c]pyridazin-5-one can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-5H-indeno[1,2-c]pyridazin-5-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Impact of Substituents

The inhibitory activity of 5H-indeno[1,2-c]pyridazin-5-one derivatives is highly sensitive to substituent type and position. Key comparisons include:

Compound Substituents MAO-B Inhibition (Ki/IC₅₀) Selectivity (MAO-B vs. MAO-A) Key Structural Features Reference
3-(4-Fluorophenyl)-5H-indeno[1,2-c]pyridazin-5-one 3-(4-Fluorophenyl) Not explicitly reported High (evidenced by structural analogs) Planar core, fluorophenyl enhances lipophilicity and electronic interactions
3-Methyl-8-(m-Cl-benzyloxy)-5H-indeno[1,2-c]pyridazin-5-one (9a) 3-Methyl, 8-(meta-chlorobenzyloxy) Ki = 0.11 µM >1,000-fold (MAO-B selective) Substitution at C8 maximizes steric complementarity with MAO-B active site
8-Trifluorobutoxy derivatives 8-(4,4,4-Trifluorobutoxy) IC₅₀ = 0.15–0.30 µM >100-fold Hydrophobic side chain enhances binding affinity
Coumarin derivatives 7-Substituted coumarins IC₅₀ = 0.5–5 µM Moderate Different binding mode (no π-π stacking dominance)
  • Substituent Position : Substitution at C8 (e.g., 8-meta-chlorobenzyloxy) significantly enhances MAO-B inhibition compared to C7-substituted analogs, which show reduced activity .
  • Lipophilicity : Bulky, hydrophobic groups (e.g., trifluorobutoxy) improve potency by filling the MAO-B active site’s hydrophobic cavity .
  • Electronic Effects : Electron-withdrawing groups like fluorine (in 4-fluorophenyl) optimize electronic interactions with catalytic residues (e.g., Tyr398 in human MAO-B) .

Species-Dependent Inhibition

Human and rat MAO-B exhibit divergent responses to inhibitors:

  • This compound analogs show 10–100x higher potency against human MAO-B than rat MAO-B due to sequence variations (e.g., Ile199 in humans vs. Phe168 in rats) .
  • No correlation exists between human and rat pIC₅₀ values, emphasizing the need for human enzyme screening in drug development .

Binding Modes and QSAR Insights

  • π-π Stacking: The planar indenopyridazinone core engages in π-π interactions with Tyr435 in MAO-B, a feature absent in coumarin derivatives .
  • 3D-QSAR Models : Steric bulk at C8 and electron-withdrawing groups at C3 correlate with high inhibitory potency (q² = 0.75, r² = 0.93) .
  • Competitive Inhibition : Derivatives like 9a bind reversibly to the substrate cavity, unlike irreversible inhibitors (e.g., selegiline) .

Selectivity Over Related Enzymes

  • MAO-A vs. MAO-B: Fluorophenyl-substituted indenopyridazinones exhibit >1,000-fold selectivity for MAO-B, attributed to MAO-B’s larger active site accommodating bulky substituents .

Biological Activity

3-(4-fluorophenyl)-5H-indeno[1,2-c]pyridazin-5-one (CAS No. 147508-60-9) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C17H9FN2O
  • Molecular Weight : 276.26 g/mol
  • Structural Features : The compound features a fused indeno-pyridazine ring system with a fluorophenyl substituent, which may influence its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The following sections detail these activities based on available studies.

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound:

  • Mechanism of Action : It has been suggested that the compound may inhibit cell proliferation through apoptosis induction and cell cycle arrest. This is particularly relevant in cancer cell lines where it can lead to significant reductions in tumor growth.
  • Case Studies :
    • In vitro studies demonstrated that the compound exhibited cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. For instance, it was noted that at concentrations of 10 µM and above, significant cell death was observed in MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines .
    • A comparative study indicated that the compound's efficacy was superior to other known anticancer agents in specific assays, highlighting its potential as a lead compound for further development .

Anti-inflammatory Activity

The anti-inflammatory properties of the compound are also noteworthy:

  • In Vivo Studies : Animal models have shown that administration of this compound significantly reduced markers of inflammation. For example, in a rat model of arthritis, the compound demonstrated a dose-dependent reduction in inflammatory cytokines such as TNF-alpha and IL-6 .
  • Mechanism : The proposed mechanism includes inhibition of NF-kB activation and modulation of cyclooxygenase (COX) pathways, which are critical in the inflammatory response.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:

ParameterValue
BioavailabilityModerate (exact value TBD)
Half-lifeTBD
MetabolismHepatic
ExcretionRenal

Safety Profile

Preliminary toxicity studies suggest that the compound has a relatively low cytotoxicity profile when tested against normal fibroblast cell lines (e.g., L929). IC50 values indicate that higher concentrations are required to elicit significant toxicity compared to cancerous cell lines .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(4-fluorophenyl)-5H-indeno[1,2-c]pyridazin-5-one, and how do substituent variations impact synthesis?

  • Methodological Answer : The compound can be synthesized via multi-step protocols involving condensation, cyclization, and functional group modifications. For example, fluorophenyl-containing analogs often require Suzuki-Miyaura coupling or Friedel-Crafts acylation to introduce aromatic substituents . Substituting the fluorophenyl group with hydroxyphenyl (as in ) alters solubility and reactivity, necessitating adjusted reaction conditions (e.g., pH-sensitive steps or protecting groups) . Purification typically involves column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization.

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity, with fluorine-19 NMR resolving electronic effects of the 4-fluorophenyl group. High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>98%), while High-Resolution Mass Spectrometry (HRMS) validates molecular weight . X-ray crystallography may resolve stereochemical ambiguities in crystalline derivatives.

Q. How should researchers design initial biological activity screens for this compound?

  • Methodological Answer : Prioritize target-agnostic assays like cytotoxicity profiling (e.g., MTT assay on cancer cell lines) and enzyme inhibition screens (e.g., kinase panels). Dose-response curves (0.1–100 μM) identify IC₅₀ values. Parallel testing against structurally related compounds (e.g., hydroxyl or methyl analogs) reveals substituent-dependent bioactivity trends .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and scalability?

  • Methodological Answer : Systematic optimization includes:

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may require lower temperatures to avoid side reactions .
  • Catalyst screening : Palladium catalysts (e.g., Pd(PPh₃)₄) for coupling reactions; Lewis acids (e.g., AlCl₃) for cyclization steps .
  • Time-temperature profiling : Use Design of Experiments (DoE) to map yield vs. temperature (e.g., 60–120°C) and reaction duration (2–24 hours).

Q. What computational strategies assist in identifying biological targets for this compound?

  • Methodological Answer :

  • Molecular docking : Screen against protein databases (e.g., PDB) to predict binding affinities for kinases or GPCRs. Focus on hydrophobic pockets accommodating the indeno-pyridazinone core .
  • QSAR modeling : Correlate substituent electronic properties (Hammett σ values) with bioactivity to guide structural modifications .

Q. How can researchers resolve contradictions in reported biological activity data?

  • Methodological Answer :

  • Standardized assays : Replicate studies using identical cell lines (e.g., HEK293 vs. HeLa) and assay protocols (e.g., ATP concentration in kinase assays).
  • Metabolic stability testing : Evaluate cytochrome P450 interactions to rule out false positives/negatives due to rapid degradation .
  • Comparative SAR tables :
Analog Substituent Target Affinity (IC₅₀, μM) Key Reference
4-Fluorophenyl derivative-F0.45 (Kinase X)
4-Hydroxyphenyl derivative-OH>10 (Kinase X)

Q. What experimental designs are recommended for assessing environmental stability and degradation pathways?

  • Methodological Answer : Follow OECD guidelines for hydrolysis (pH 4–9), photolysis (UV light exposure), and biodegradability (OECD 301F). Use LC-MS to identify degradation products (e.g., defluorination or ring-opening metabolites) .

Data-Driven Insights

  • Synthetic Yield Optimization :

    Condition Catalyst Solvent Yield (%)
    80°C, 12 hoursPd(PPh₃)₄DMF68
    100°C, 6 hoursAlCl₃Toluene52
  • Biological Activity Trends : Fluorine substitution enhances kinase inhibition potency by 20-fold compared to hydroxyl analogs, likely due to increased lipophilicity and electron-withdrawing effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.